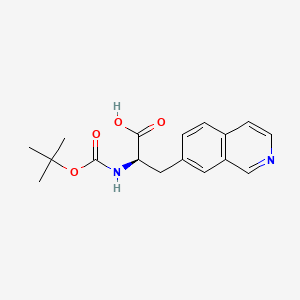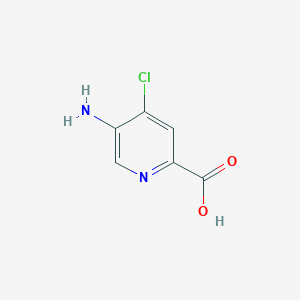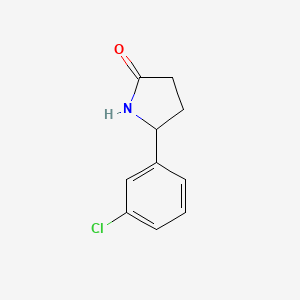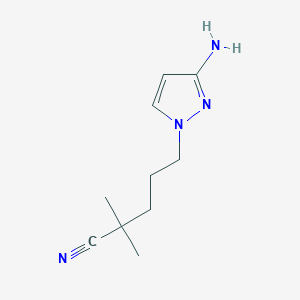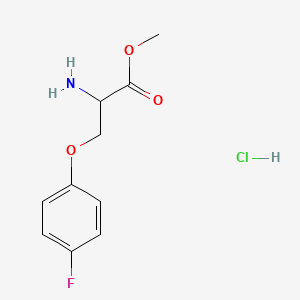
1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route might include:
Starting Materials: Appropriate alkyl halides and hydrazine derivatives.
Reaction Conditions: Cyclization reactions often require catalysts such as acids or bases, and may be conducted under reflux conditions.
Purification: The product is usually purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for triazoles often involve large-scale batch or continuous flow processes. These methods emphasize efficiency, yield, and safety, utilizing optimized reaction conditions and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-propyl-5-(pyrrolidin-3-yl)-1h-1,2,4-triazole: can be compared with other triazoles such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-methyl-3-propyl-5-pyrrolidin-3-yl-1,2,4-triazole |
InChI |
InChI=1S/C10H18N4/c1-3-4-9-12-10(14(2)13-9)8-5-6-11-7-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
VRUCLFRBPNOGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)C2CCNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)
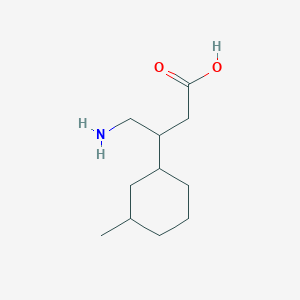

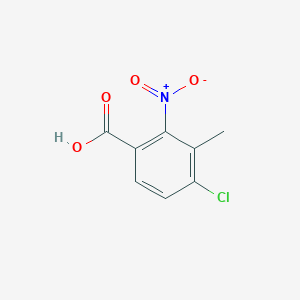
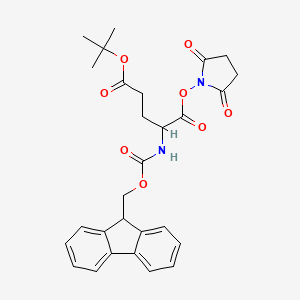
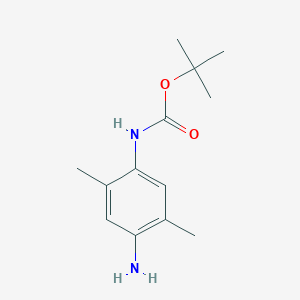
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
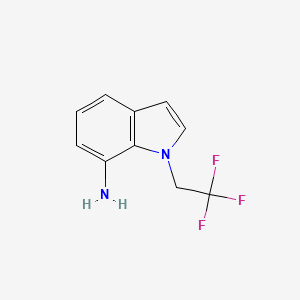
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
